Cas no 2228171-52-4 (4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole)

4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole structure
2228171-52-4 structure
Product Name:4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole
CAS No:2228171-52-4
MF:C11H11BrN2O2
MW:283.121241807938
CID:6115996
PubChem ID:165804338
Update Time:2025-07-25

4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole
    • 2228171-52-4
    • EN300-1923660
    • Inchi: 1S/C11H11BrN2O2/c1-15-9-3-8(12)4-10(16-2)11(9)7-5-13-14-6-7/h3-6H,1-2H3,(H,13,14)
    • InChI Key: LPYURRLIPXMFDF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)OC)C1C=NNC=1)OC

Computed Properties

  • Exact Mass: 282.00039g/mol
  • Monoisotopic Mass: 282.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 47.1Ų

4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole Pricemore >>

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Additional information on 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole

Chemical Profile of 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole (CAS No. 2228171-52-4)

4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2228171-52-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered attention due to its structural features and potential biological activities. The presence of both bromine and methoxy substituents on the phenyl ring, combined with the pyrazole core, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The molecular structure of 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole consists of a pyrazole ring linked to a phenyl group that is substituted with bromine at the 4-position and methoxy groups at the 2- and 6-positions. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The pyrazole moiety is known for its role in various pharmacophores, particularly in antiviral, anticancer, and anti-inflammatory agents.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole has emerged as a compound of interest due to its potential to serve as a precursor or intermediate in the synthesis of more complex molecules. The bromine substituent, in particular, is highly reactive and can undergo various chemical transformations such as Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse functional groups.

One of the most compelling aspects of 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole is its potential biological activity. Preliminary studies have suggested that this compound may exhibit properties relevant to several therapeutic areas. For instance, its structural similarity to known bioactive molecules has prompted investigations into its possible effects on enzyme inhibition and receptor binding. The methoxy groups contribute to hydrophobicity, while the bromine atom can enhance lipophilicity, making it an attractive candidate for drug design.

The pharmaceutical industry has long been interested in pyrazole derivatives due to their broad spectrum of biological activities. Researchers have explored various modifications of the pyrazole core to optimize potency and selectivity. 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole represents an interesting case study in this context. Its unique substitution pattern could lead to novel pharmacological effects that are not observed with simpler pyrazole derivatives.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole. Molecular docking studies can predict how this molecule might interact with specific biological targets, providing valuable insights into its potential therapeutic utility. These computational approaches are often combined with experimental validation to accelerate the drug discovery process.

In addition to its pharmaceutical potential, 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole may find applications in materials science and chemical synthesis. The reactivity of its functional groups makes it a valuable building block for constructing more complex organic molecules. This versatility underscores its importance as a research chemical in academic and industrial settings.

The synthesis of 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole involves multi-step organic reactions that require careful optimization. Common synthetic routes include bromination of pre-existing dimethoxybenzene derivatives followed by coupling with appropriate pyrazole precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it easier to produce this compound in sufficient quantities for research purposes.

As our understanding of molecular interactions continues to evolve, compounds like 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole will play an increasingly important role in drug discovery and development. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. Future research may focus on exploring new derivatives and analogs that enhance specific biological activities while maintaining safety profiles.

The broader impact of such research extends beyond immediate therapeutic benefits. By providing new tools for scientists to investigate biological mechanisms, compounds like 4-(4-bromo-2,6-dimethoxyphenyl)-1H-pyrazole contribute to our fundamental understanding of health and disease. This knowledge is essential for developing more effective treatments and improving patient outcomes.

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